![molecular formula C3H6O6S B1230445 2-O-sulfolactic acid](/img/structure/B1230445.png)
2-O-sulfolactic acid
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Overview
Description
2-O-sulfolactic acid is a carboxyalkyl sulfate. It derives from a rac-lactic acid.
Scientific Research Applications
Coenzyme M Biosynthesis
2-O-sulfolactic acid, also referenced in literature as (2R)-phospho-3-sulfolactate, is notably involved in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), a key component in methanogenesis. The enzyme (2R)-phospho-3-sulfolactate synthase (ComA) from Methanococcus jannaschii catalyzes the first step in this biosynthesis, demonstrating the compound's significance in microbial metabolism (Graham, Xu, & White, 2002).
Metabolomics Studies in Diabetes
In metabolomics studies, variations in 2-O-sulfolactic acid levels have been associated with diabetes mellitus treatment responses. Specifically, in a study involving gliclazide treatment, changes in metabolic profiles, including compounds like 2-O-sulfolactic acid, were linked to clinical improvements in blood glucose level and insulin sensitivity (Zhou et al., 2018).
Solid-State NMR Characterization
Solid-state nuclear magnetic resonance (NMR) techniques utilized in the characterization of 2-aminoethane sulfonic acid (taurine) have provided insights into the structural and dynamic properties of sulfonic acids. This includes the study of 2-O-sulfolactic acid analogs, shedding light on their behavior in organic solids (O’Dell, Ratcliffe, Kong, & Wu, 2012).
Electrochemical and Electromicrogravimetric Studies
2-O-sulfolactic acid and its derivatives have been studied in the context of electrochemical polymerization. For instance, the polymerization of 2-aminobenzene sulfonic acid on gold electrodes pre-coated with polyaniline was investigated, providing insights into the electrochemical behavior and applications of these compounds (Cano Márquez, Torrez Rodriguez, & Montes Rojas, 2007).
Chemical Profiling for Herbicides
Chemical profiling techniques using 2-O-sulfolactic acid derivatives have been developed for studying the effects of herbicides, such as acetolactate synthase (ALS) inhibitors, on plants. This method employs 2-aminobutyric acid, a derivative, as a chemical marker for ALS-inhibitor herbicides (Loper, Cobb, & Anderson, 2002).
Environmental Breakdown of Pollutants
Studies on the environmental breakdown and treatment of sulfonated aromatic pollutants, such as Armstrong's acid or 1,5-naphthalenedisulfonic acid, have provided valuable data on the degradation kinetics and potential environmental impact of these compounds. Such research can indirectly shed light on the behavior of 2-O-sulfolactic acid in environmental contexts (Ravera et al., 2009).
Polyelectrolytes for Fuel Cell Applications
2-O-sulfolactic acid and related sulfonated compounds have been investigated for their potential use in fuel cells. Research in this area focuses on the synthesis and properties of novel sulfonated polyimides, exploring their suitability as polyelectrolytes in fuel cell applications (Fang et al., 2002).
properties
Product Name |
2-O-sulfolactic acid |
---|---|
Molecular Formula |
C3H6O6S |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |
InChI Key |
CSRZVBCXQYEYKY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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